molecular formula C21H16F3NO3 B2942995 naphtho[2,1-b]furan-1(2H)-one O-{2-[3-(trifluoromethyl)phenoxy]ethyl}oxime CAS No. 338415-22-8

naphtho[2,1-b]furan-1(2H)-one O-{2-[3-(trifluoromethyl)phenoxy]ethyl}oxime

Cat. No.: B2942995
CAS No.: 338415-22-8
M. Wt: 387.358
InChI Key: YMCYGNQVZHGFEJ-BWAHOGKJSA-N
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Description

  • This step involves nucleophilic substitution reactions.

  • Common reagents include trifluoromethyl iodide and phenoxy derivatives.

  • Conditions: typically, a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) is used.

  • Formation of the Oxime Functional Group

    • The oxime group is introduced through the reaction of the corresponding aldehyde or ketone with hydroxylamine hydrochloride.

    • Conditions: reactions are carried out in the presence of a base such as sodium acetate.

  • Industrial Production Methods

    • Batch Processes

      • Utilized for small-scale and fine chemical synthesis.

      • Reactor vessels of various materials are used to withstand different reaction conditions.

    • Continuous Processes

      • For large-scale production, continuous flow reactors are employed.

      • Automation and real-time monitoring ensure consistency and quality.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    • Formation of Naphthofuran Core

      • Starting from naphthoquinone, a series of reduction and cyclization reactions are employed.

      • Catalysts such as palladium on carbon (Pd/C) are often used.

    Chemical Reactions Analysis

    Types of Reactions

    • Oxidation

      • The compound can undergo oxidative cleavage, particularly at the naphthofuran core.

      • Reagents: potassium permanganate (KMnO4), chromium trioxide (CrO3).

    • Reduction

      • The oxime group can be reduced to an amine using reagents like lithium aluminum hydride (LiAlH4).

      • Conditions: anhydrous and under inert atmosphere.

    • Substitution

      • The trifluoromethyl group can undergo substitution reactions, albeit less reactive.

      • Reagents: organolithium or Grignard reagents.

    Major Products

    • Oxidation: : products may include naphthoic acids and derivatives.

    • Reduction: : typically yields amines and secondary products.

    • Substitution: : introduces different functional groups into the compound, altering its properties.

    Scientific Research Applications

    Chemistry

    • Catalysis: : serves as a ligand in various catalytic cycles.

    • Material Science: : used in the synthesis of polymers with specific electronic properties.

    Biology

    • Biochemical Probes: : utilized in labeling and tracking molecular pathways.

    • Enzyme Inhibition Studies: : due to its structural similarity to biological substrates.

    Medicine

    • Drug Development: : potential therapeutic agent in treating inflammatory conditions.

    • Diagnostic Tools: : incorporated in imaging techniques for disease detection.

    Industry

    • Agrochemicals: : used in developing herbicides and pesticides.

    • Pharmaceutical Intermediates: : in the synthesis of active pharmaceutical ingredients (APIs).

    Mechanism of Action

    Molecular Targets and Pathways

    • Receptor Binding: : binds to specific receptors, modulating their activity.

    • Enzyme Inhibition: : acts as a competitive or non-competitive inhibitor for enzymes involved in metabolic pathways.

    • Signal Transduction: : alters cellular signaling pathways, leading to changes in gene expression and cellular responses.

    Comparison with Similar Compounds

    Similar Compounds

    • Naphtho[1,2-b]furan Derivatives: : Similar core structure but differ in the substitution pattern.

    • Trifluoromethyl-Substituted Oximes: : Share the trifluoromethyl and oxime groups but with different core structures.

    • Phenoxy Derivatives: : Contain the phenoxy group with varied substitutions.

    Uniqueness

    • Structural Complexity: : unique combination of naphthofuran, trifluoromethyl, and oxime groups.

    • Reactivity: : distinct reactivity profile due to the presence of multiple functional groups.

    • Applications: : broader range of applications in diverse fields compared to simpler analogs.

    Properties

    IUPAC Name

    (E)-N-[2-[3-(trifluoromethyl)phenoxy]ethoxy]benzo[e][1]benzofuran-1-imine
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C21H16F3NO3/c22-21(23,24)15-5-3-6-16(12-15)26-10-11-28-25-18-13-27-19-9-8-14-4-1-2-7-17(14)20(18)19/h1-9,12H,10-11,13H2/b25-18-
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    YMCYGNQVZHGFEJ-BWAHOGKJSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1C(=NOCCOC2=CC=CC(=C2)C(F)(F)F)C3=C(O1)C=CC4=CC=CC=C43
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    C1/C(=N/OCCOC2=CC=CC(=C2)C(F)(F)F)/C3=C(O1)C=CC4=CC=CC=C43
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C21H16F3NO3
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    387.4 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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